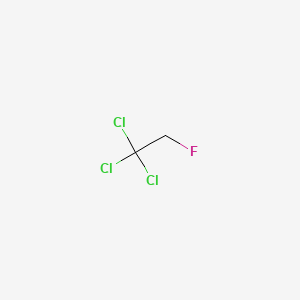
1,1,1-Trichloro-2-fluoroethane
Vue d'ensemble
Description
1,1,1-Trichloro-2-fluoroethane: is a halogenated hydrocarbon with the molecular formula C2H2Cl3F . It is a colorless liquid at room temperature and is known for its use in various industrial applications. This compound is part of the larger family of chlorofluorocarbons (CFCs), which have historically been used as refrigerants, solvents, and in the production of foams.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2-fluoroethane can be synthesized through the reaction of trichloroethylene with hydrogen fluoride. This reaction typically requires a catalyst such as antimony pentachloride and is conducted at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactors where trichloroethylene is continuously fed and reacted with hydrogen fluoride. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trichloro-2-fluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, it can be oxidized to form various chlorinated and fluorinated organic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromic acid can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include fluorinated alcohols, ethers, or amines.
Oxidation Products: These can include chlorofluorinated carboxylic acids and ketones.
Applications De Recherche Scientifique
1,1,1-Trichloro-2-fluoroethane has several applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions due to its stability and non-reactivity under standard conditions.
Biology: It serves as a medium for the extraction and purification of biological molecules.
Medicine: It has been explored for use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of refrigerants, foaming agents, and as a cleaning agent for electronic components
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-2-fluoroethane primarily involves its interaction with other chemicals through substitution and oxidation reactions. The molecular targets include various nucleophiles and oxidizing agents. The pathways involved are typical of halogenated hydrocarbons, where the halogen atoms are replaced or oxidized under specific conditions .
Comparaison Avec Des Composés Similaires
1,1,1-Trichloro-2,2,2-trifluoroethane (CCl3CF3):
1,1,2-Trichloro-1,2,2-trifluoroethane (CCl2FCClF2): Used in similar applications but has different physical properties and reactivity
Uniqueness: 1,1,1-Trichloro-2-fluoroethane is unique due to its specific balance of chlorine and fluorine atoms, which gives it distinct chemical properties. Its reactivity and stability make it suitable for a wide range of applications, from industrial solvents to intermediates in chemical synthesis .
Propriétés
IUPAC Name |
1,1,1-trichloro-2-fluoroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJWPHOPHHZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074943 | |
| Record name | 1,1,1-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-36-1 | |
| Record name | Ethane, 1,1,1-trichloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-2-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


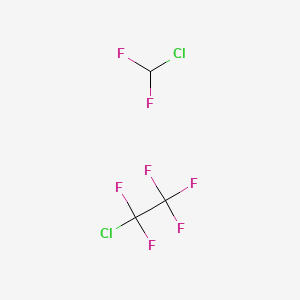
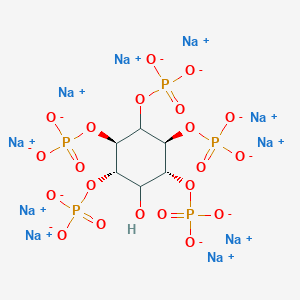
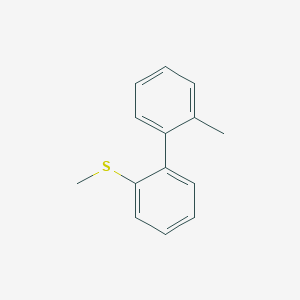
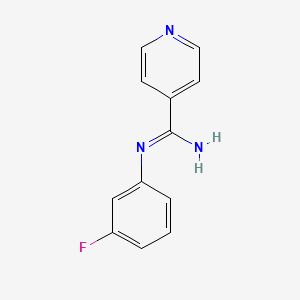
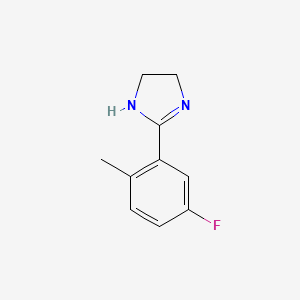
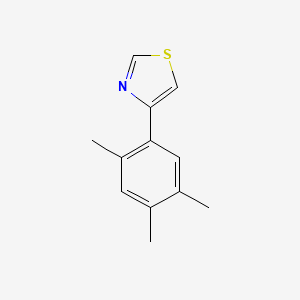
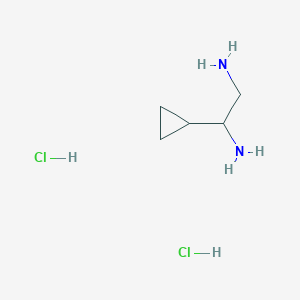
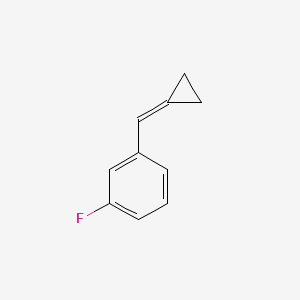

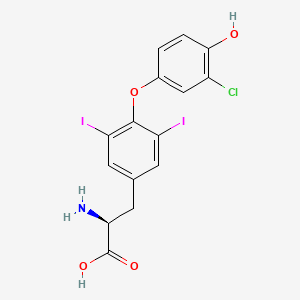
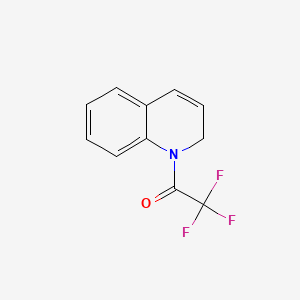
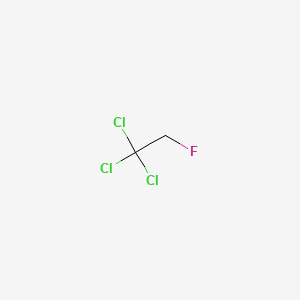
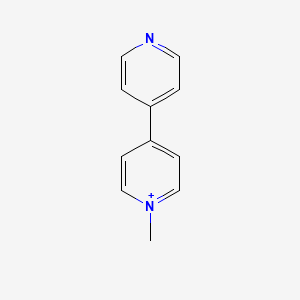
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
